3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
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Overview
Description
This compound belongs to a class of organic compounds known as triazolopyridines . These are aromatic compounds containing a triazolo ring fused to a pyridine ring. The triazolo ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a multi-step reaction sequence . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolo ring fused to a pyridine ring. The fluorophenyl group is likely attached to the triazolo ring .Scientific Research Applications
Anticancer Activity
Research indicates that fluorinated 1,2,4-triazolo derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. The incorporation of fluorine into the aryl fragment enhances the compound's biological activity, with specific derivatives demonstrating the highest antiproliferative effects, suggesting a non-DHFR mechanism for cancer inhibition (Dolzhenko et al., 2008). Additionally, some halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines have been synthesized and shown antibacterial and anticancer screening potential, indicating their utility as promising candidates for cancer therapy (Holla et al., 2001).
Antimicrobial and Antitumor Properties
New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some demonstrating good to moderate effects against various microorganisms. This suggests their potential as antimicrobial agents (Bektaş et al., 2007). Moreover, other studies on fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety have shown that they exhibit moderate to excellent antitumor activity against a panel of cancer cell lines, highlighting their significance in developing new cancer treatments (Bhat et al., 2009).
Electroluminescent and Fluorophoric Applications
Certain [1,2,4]-triazolo[4,3-a]-pyridine derivatives have been utilized as bipolar red host materials in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit high triplet energy and appropriate HOMO and LUMO energy levels, enabling efficient charge transportation and significant electroluminescent performance, making them valuable in the field of optoelectronics (Kang et al., 2017). Furthermore, novel blue fluorophores based on an 8-azapurine core, including triazolo[4,5-d]pyrimidin-5-ones, have been synthesized, displaying good absorption and emission in the blue region, suggesting their potential use in fluorescence imaging and materials science (Eltyshev et al., 2018).
Future Directions
Properties
IUPAC Name |
3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4.2ClH/c13-10-4-2-1-3-9(10)12-16-15-11-6-5-8(14)7-17(11)12;;/h1-4,8H,5-7,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKPUCNKGWLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1N)C3=CC=CC=C3F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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